

# In Vivo Efficacy of BMS-906024 in Xenograft Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of BMS-906024, a potent, orally bioavailable pan-Notch inhibitor, in various xenograft models. The data presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the field of oncology drug development.

## Introduction to BMS-906024 and its Mechanism of Action

BMS-906024 is a small molecule inhibitor of γ-secretase, an enzyme essential for the activation of Notch receptors.[1][2] The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in the pathogenesis of numerous cancers, including leukemia and solid tumors.[1] By inhibiting γ-secretase, BMS-906024 prevents the cleavage and subsequent activation of all four Notch receptors (Notch1, -2, -3, and -4), leading to a shutdown of downstream signaling.[1] This mechanism of action has demonstrated broad anti-neoplastic activity in preclinical models.[3]

#### Signaling Pathway of Notch Inhibition by BMS-906024





Click to download full resolution via product page

Caption: Mechanism of action of BMS-906024 in the Notch signaling pathway.



### In Vivo Efficacy of BMS-906024 in Xenograft Models

BMS-906024 has demonstrated significant anti-tumor activity in a variety of xenograft models, both as a single agent and in combination with other chemotherapeutic agents. The following tables summarize the key findings from these preclinical studies.

Table 1: Single-Agent Efficacy of BMS-906024 in

**Xenograft Models** 

| Xenograft<br>Model | Cancer<br>Type                          | Animal<br>Model | Dosing<br>Regimen                                               | Efficacy<br>Endpoint          | Outcome            | Referenc<br>e |
|--------------------|-----------------------------------------|-----------------|-----------------------------------------------------------------|-------------------------------|--------------------|---------------|
| TALL-1             | T-cell Acute Lymphobla stic Leukemia    | Mice            | mg/kg/day,<br>p.o. (10<br>days on, 2<br>days off, 5<br>days on) | Log Cell<br>Kill              | >1                 | [1]           |
| MDA-MB-<br>468     | Triple-<br>Negative<br>Breast<br>Cancer | N/A             | N/A                                                             | Tumor<br>Growth<br>Inhibition | Dose-<br>dependent | [1]           |

Table 2: Combination Therapy Efficacy of BMS-906024 in Xenograft Models



| Xenogra<br>ft Model            | Cancer<br>Type                       | Animal<br>Model | Combin<br>ation<br>Agent | Dosing<br>Regime<br>n                                                            | Efficacy<br>Endpoin<br>t      | Outcom<br>e                           | Referen<br>ce |
|--------------------------------|--------------------------------------|-----------------|--------------------------|----------------------------------------------------------------------------------|-------------------------------|---------------------------------------|---------------|
| NSCLC<br>Cell Line-<br>Derived | Non-<br>Small<br>Cell Lung<br>Cancer | Mice            | Paclitaxel               | BMS- 906024: 8.5 mg/kg, p.o. (Days 1- 4/week for 3 weeks); Paclitaxel : 36 mg/kg | Tumor<br>Growth<br>Inhibition | Significa<br>ntly<br>enhance<br>d     | [3]           |
| Patient-<br>Derived            | Lung<br>Adenocar<br>cinoma           | Mice            | Paclitaxel               | N/A                                                                              | Tumor<br>Growth<br>Inhibition | Enhance<br>d<br>antitumor<br>activity | [4]           |

### **Experimental Protocols**

The following sections detail the methodologies employed in the key in vivo xenograft studies cited in this guide.

#### **General Xenograft Model Establishment**

A standardized workflow is typically followed for establishing and utilizing xenograft models for efficacy studies.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gamma secretase inhibition by BMS-906024 enhances efficacy of paclitaxel in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Efficacy of BMS-906024 in Xenograft Models: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15614281#in-vivo-efficacy-of-bms-1233-in-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com